2-(2,4,5-Trifluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trifluorophenyl)propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trifluorophenyl)propan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 2-(2,4,5-Trifluorophenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trifluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(2,4,5-Trifluorophenyl)propan-1-one
Reduction: 2-(2,4,5-Trifluorophenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4,5-Trifluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drug intermediates.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in interacting with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,6-Trifluorophenyl)propan-1-ol
- 1-(2,4,5-Trifluorophenyl)propan-2-one
- (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol
Uniqueness
2-(2,4,5-Trifluorophenyl)propan-1-ol is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This positioning influences the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
2-(2,4,5-Trifluorophenyl)propan-1-ol is an organic compound notable for its unique trifluorophenyl group, which contributes to its biological activity and potential applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and implications for pharmaceutical development.
- Molecular Formula : C10H10F3O
- Molecular Weight : 176.14 g/mol
- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.
Research indicates that this compound interacts with various biological targets, particularly in stabilizing microtubules (MTs). Compounds with trifluoromethyl groups often exhibit enhanced interactions with biological macromolecules due to their unique electronic properties. This characteristic may lead to increased efficacy in therapeutic applications such as cancer treatment and neurodegenerative disorders.
Cellular Studies
In cell-based assays, the compound has been shown to significantly increase levels of acetylated α-tubulin (AcTub), a marker for microtubule stabilization. For instance:
Concentration (μM) | Change in AcTub Levels |
---|---|
1 | Significant Increase |
10 | Greater Increase |
These findings suggest that this compound may have potential as a therapeutic agent in diseases where microtubule dynamics are disrupted.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds based on similarity scores and biological activity:
Compound Name | CAS Number | Similarity Score | Biological Activity |
---|---|---|---|
2-(2,3,4-Trifluorophenyl)ethanol | 886761-76-8 | 1.00 | Moderate microtubule stabilization |
3-(2,4-Difluorophenyl)propan-1-ol | 126163-30-2 | 0.97 | Low microtubule stabilization |
2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol | 862255-56-9 | 0.91 | High cytotoxicity |
3-(3-Fluorophenyl)propan-1-ol | 168766-16-3 | 0.91 | Minimal biological activity |
This comparison highlights the unique properties of this compound that may enhance its solubility and interaction with biological systems compared to other fluorinated alcohols.
Case Studies and Research Findings
Several studies have examined the pharmacological effects of this compound:
- Microtubule Stabilization : A study demonstrated that at concentrations of 100 nM, this compound produced a significant increase in AcTub levels compared to control groups. This suggests its potential role in treating conditions like Alzheimer's disease where microtubule integrity is compromised .
- Pharmacokinetics : In vivo studies indicated that after administration in mice, the compound exhibited favorable brain-to-plasma ratios (approximately 0.5), suggesting effective central nervous system penetration and potential for neurological applications .
- Toxicological Assessment : While the compound shows promise for therapeutic use, it is essential to evaluate its toxicity profiles through further studies involving long-term exposure and various dosages.
Properties
IUPAC Name |
2-(2,4,5-trifluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMJPGJYEUUFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.